molecular formula C7H13N3 B1638555 Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine CAS No. 883542-41-4

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine

Cat. No.: B1638555
CAS No.: 883542-41-4
M. Wt: 139.2 g/mol
InChI Key: PJPVGDRFDSHWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The compound is officially catalogued in chemical databases with the PubChem Compound Identifier 6483895, providing a unique numerical designation for unambiguous identification. The systematic name reflects the molecular architecture, beginning with the methyl substituent attached to the nitrogen atom of the ethylamine chain, followed by the ethyl bridge connecting to the imidazole ring system.

The nomenclature indicates a secondary amine structure where the nitrogen atom bears both a methyl group and an ethyl chain that terminates at the imidazole ring. The imidazole moiety itself carries a methyl substituent at the 2-position, distinguishing it from other imidazole derivatives. This systematic approach to naming ensures precise identification and avoids confusion with related compounds such as the primary amine analog 2-(2-methyl-imidazol-1-yl)ethanamine, which lacks the additional methyl group on the terminal nitrogen.

The compound's Chemical Abstracts Service registry provides an additional layer of identification, facilitating cross-referencing across chemical literature and databases. The systematic nomenclature also reflects the connectivity pattern, clearly indicating the 1-position attachment of the ethyl chain to the imidazole ring, which distinguishes it from potential 3-position isomers.

Properties

IUPAC Name

N-methyl-2-(2-methylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-3-8-2/h4,6,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPVGDRFDSHWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Direct Alkylation of 2-(2-Methyl-1H-Imidazol-1-yl)-Ethylamine

The most straightforward route involves methylating the primary amine group of 2-(2-methyl-1H-imidazol-1-yl)-ethylamine (CAS 113741-01-8).

Reaction Protocol
  • Reagents : 2-(2-Methyl-1H-imidazol-1-yl)-ethylamine (1.0 equiv), methyl iodide (1.2 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Anhydrous acetonitrile.
  • Conditions : Reflux at 82°C for 12 hours under nitrogen.
  • Workup : Filtration to remove K₂CO₃, solvent evaporation, and purification via vacuum distillation.

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where methyl iodide acts as an electrophile, transferring a methyl group to the nucleophilic primary amine. Excess base (K₂CO₃) neutralizes HI byproducts, shifting equilibrium toward product formation.

Yield : 68–72% (reported for analogous alkylations).

Reductive Amination of 2-(2-Methyl-1H-Imidazol-1-yl)-Acetaldehyde

This two-step method avoids handling hazardous alkylating agents.

Aldehyde Synthesis
  • Oxidation : Treat 2-(2-methyl-1H-imidazol-1-yl)-ethanol with pyridinium chlorochromate (PCC) in dichloromethane.
  • Isolation : Filter through silica gel to obtain 2-(2-methyl-1H-imidazol-1-yl)-acetaldehyde.
Reductive Amination
  • Reagents : Acetaldehyde (1.0 equiv), methylamine hydrochloride (1.5 equiv), sodium cyanoborohydride (1.2 equiv).
  • Solvent : Methanol with 1% acetic acid.
  • Conditions : Stir at 25°C for 24 hours.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH).

Yield : 54–60% (based on analogous imine reductions).

Nucleophilic Substitution of Halogenated Precursors

A halogenated intermediate enables coupling with methylamine under mild conditions.

Synthesis of 2-(2-Methyl-1H-Imidazol-1-yl)-Ethyl Bromide
  • Reagents : 2-(2-Methyl-1H-imidazol-1-yl)-ethanol (1.0 equiv), PBr₃ (1.1 equiv).
  • Conditions : Stir in diethyl ether at 0°C for 2 hours.
  • Workup : Quench with ice water, extract with ether, and dry over MgSO₄.
Amine Coupling
  • Reagents : Ethyl bromide (1.0 equiv), methylamine (40% aqueous, 5.0 equiv).
  • Solvent : Ethanol.
  • Conditions : Reflux at 78°C for 8 hours.
  • Purification : Rotary evaporation followed by recrystallization from hexane/ethyl acetate.

Yield : 63–67% (estimated from similar SN2 reactions).

Optimization and Challenges

Byproduct Mitigation in Alkylation

Over-alkylation to quaternary ammonium salts is a key challenge. Strategies include:

  • Dilute Conditions : Reducing reagent concentration minimizes di-methylation.
  • Low Temperature : Conducting reactions at 0–5°C slows secondary alkylation.

Stereochemical Considerations

The ethyl spacer’s conformation influences imidazole ring orientation. Nuclear Overhauser Effect (NOE) NMR studies reveal a preference for gauche arrangements between the methylamine and imidazole groups.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3280 (N–H stretch, amine)
  • 2920 (C–H stretch, methyl)
  • 1595 (C=N stretch, imidazole).

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.35 (s, 3H, imidazole-CH₃)
  • δ 2.55 (t, 2H, NCH₂CH₂N)
  • δ 3.12 (s, 3H, N–CH₃)
  • δ 3.85 (t, 2H, CH₂N-imidazole)
  • δ 6.85 (s, 1H, imidazole-H).

¹³C NMR :

  • δ 21.4 (imidazole-CH₃)
  • δ 45.8 (N–CH₃)
  • δ 118.9, 136.7 (imidazole C-4 and C-5).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Direct Alkylation 68–72 95–98 High Industrial
Reductive Amination 54–60 90–93 Moderate Lab-scale
Nucleophilic Sub. 63–67 92–95 Low Pilot-scale

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain can be modified by reacting with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine

The synthesis of this compound typically involves the reaction of imidazole derivatives with appropriate alkyl amines. Various methodologies have been reported in the literature, showcasing different synthetic pathways that yield high purity and yield of the target compound. For example, imidazole derivatives can be synthesized through condensation reactions involving aldehydes and amines, followed by alkylation to introduce the methyl group.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against several pathogenic bacteria. Research indicates that compounds containing an imidazole ring exhibit activity against both Gram-positive and Gram-negative bacteria. A study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound, against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and C6 (rat glioma). The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is supported by MTT assay results indicating a dose-dependent decrease in cell viability .

Case Study: Anticancer Efficacy

CompoundCancer Cell LineIC50 Value (µM)
This compoundHepG224.5 ± 3.1
This compoundC618.7 ± 2.5
CisplatinHepG246.7 ± 7.6
CisplatinC623.0 ± 1.73

Mechanism of Action

The mechanism by which Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine and related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound (dihydrate) C₇H₁₇N₃O₂ 175.23 1185299-41-5 Methyl-imidazole, ethylamine chain, dihydrate
2-(1H-Imidazol-1-yl)ethylamine C₅H₉N₃ 111.15 5739-10-6 Unsubstituted imidazole, ethylamine chain
2-(2-Methyl-1H-imidazol-1-yl)ethanol C₆H₁₀N₂O 126.16 1615-15-2 Methyl-imidazole, hydroxyl-terminated chain
[2-(1H-Imidazol-1-yl)-1,1-dimethylethyl]amine C₆H₁₁N₃ 125.17 1265634-26-1 Branched ethyl chain, unsubstituted imidazole
1-Methyl-1H-imidazol-2-amine C₄H₇N₃ 97.12 6646-51-1 Methyl-imidazole, amine directly on ring

Key Structural and Functional Differences

Substituents on the Imidazole Ring: The target compound and 2-(2-methyl-1H-imidazol-1-yl)ethanol feature a methyl group on the imidazole ring, enhancing lipophilicity compared to unsubstituted derivatives like 2-(1H-imidazol-1-yl)ethylamine . 1-Methyl-1H-imidazol-2-amine lacks the ethylamine chain, limiting its ability to form hydrogen bonds in biological systems.

Terminal Functional Groups: The hydroxyl group in 2-(2-methyl-1H-imidazol-1-yl)ethanol reduces its nucleophilicity compared to the primary amine in the target compound, which can participate in salt formation or cross-linking reactions.

Reactivity :

  • The primary amine in the target compound enables reactions with electrophiles (e.g., isothiocyanates, as in ), forming urea or thiourea derivatives .
  • Hydroxyl-terminated analogs (e.g., 2-(2-methyl-1H-imidazol-1-yl)ethanol) are more suited for esterification or etherification .

Biological Activity

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine, also known as 2-(2-methyl-1H-imidazol-1-yl)ethanamine, is a compound that has garnered attention for its biological activities, particularly in the fields of antibacterial and anticancer research. This article presents a detailed overview of its biological activity, supported by relevant data and case studies.

  • Molecular Formula : C7H13N3
  • Molecular Weight : 175.23 g/mol
  • Structure : The compound features a methyl group attached to a 2-methylimidazole ring, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds containing imidazole derivatives exhibit notable antibacterial properties. In a study examining various imidazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 20 to 70 µM . Specifically, this compound was tested alongside similar compounds, showing promising activity against multi-drug resistant strains.

Table 1: Antibacterial Activity of this compound

PathogenMIC (µM)Reference
Staphylococcus aureus20-40
Escherichia coli40-70
Methicillin-resistant S. aureus (MRSA)Not specified

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that imidazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage. For instance, one study demonstrated that imidazole-based compounds could inhibit cell proliferation in various cancer cell lines by inducing DNA strand breaks and activating apoptotic pathways .

Case Study: Anticancer Efficacy

In a recent investigation, derivatives similar to this compound were shown to have cytotoxic effects against colorectal cancer cell lines. The study reported IC50 values indicating significant growth inhibition at concentrations as low as 58.4 µM, comparable to established chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • DNA Interaction : The compound's structure allows it to intercalate with DNA, leading to strand breaks.
  • ROS Generation : Upon cellular uptake, it promotes ROS production, which is critical for triggering apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine?

  • Methodology : The compound is typically synthesized via condensation reactions between imidazole derivatives and ethylenediamine analogs. For example:

  • Route 1 : Reacting O-phenylenediamine with amino acids (e.g., glycine) under reflux conditions in ethanol, followed by cyclization to form the benzimidazole core .
  • Route 2 : Combining substituted benzimidazoles with aldehydes (e.g., 2-ethoxy-quinoline-3-carbaldehyde) in DMF at room temperature to form Schiff base intermediates .
  • Route 3 : Utilizing aza-Michael addition reactions with acrylamides and benzimidazole derivatives in polar aprotic solvents .
    • Key Data :
MethodSolventTemperatureYield (%)Reference
Route 1EthanolReflux65–75
Route 2DMFRT80–85

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹ for amines, C=N stretching at ~1600 cm⁻¹ for imidazole) .
  • NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., methyl groups at δ 2.3–2.5 ppm, imidazole protons at δ 7.1–7.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • While the compound is not classified as hazardous, standard lab precautions apply:
  • Use gloves and goggles to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents to enhance solubility of intermediates .
  • Catalyst Use : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOMe) to accelerate cyclization .
  • Temperature Gradients : Reflux vs. room temperature to balance reaction rate and side-product formation .
    • Case Study : Replacing ethanol with DMF increased yield from 70% to 85% by improving aldehyde solubility .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

  • Methodology :

  • Use SHELXL for high-resolution refinement of twinned crystals or disordered moieties .
  • Validate structures with PLATON to check for missed symmetry or hydrogen-bonding errors .
    • Example : A derivative with a methyl-imidazole moiety showed positional disorder resolved via SHELXL’s PART instructions .

Q. How can computational methods guide the design of biologically active derivatives?

  • Approach :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., α(2C)-AR receptors) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with activity .
    • Case Study : Fluorine substitution at the phenyl group improved binding to GPCRs by 30% in silico .

Q. How to address contradictions in spectral data during characterization?

  • Troubleshooting :

  • Dynamic Effects : NMR signals for labile protons (e.g., NH) may broaden; use D₂O exchange or low-temperature NMR .
  • Crystallographic Validation : Cross-check NMR/IR data with X-ray structures to confirm tautomeric forms .
    • Example : A reported δ 7.2 ppm signal initially assigned to aromatic protons was re-assigned to an imine proton after X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine
Reactant of Route 2
Reactant of Route 2
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.